(2S)-2,6-diaminohexanoic acid; sulfurous acid

Maillard reaction nonenzymic browning lysine fortification

L-Lysine sulfite, systematically identified as bis((2S)-2,6-diaminohexanoic acid);sulfurous acid (CAS 53411-64-6, UNII NP8ULP4F3A), is a crystalline dilysine sulfite salt with a 2:1 stoichiometry of L-lysine to sulfurous acid. First synthesized and characterized by Kawashima, Itoh, and Chibata (1978), the compound was registered as a Japanese Accepted Name (JAN) for pharmaceutical use.

Molecular Formula C6H16N2O5S
Molecular Weight 228.27 g/mol
Cat. No. B12295222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,6-diaminohexanoic acid; sulfurous acid
Molecular FormulaC6H16N2O5S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.OS(=O)O
InChIInChI=1S/C6H14N2O2.H2O3S/c7-4-2-1-3-5(8)6(9)10;1-4(2)3/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3)/t5-;/m0./s1
InChIKeyGBHLHDYMUPKJKN-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine Sulfite (2:1) Procurement Guide: CAS 53411-64-6 Identification and Core Specifications


L-Lysine sulfite, systematically identified as bis((2S)-2,6-diaminohexanoic acid);sulfurous acid (CAS 53411-64-6, UNII NP8ULP4F3A), is a crystalline dilysine sulfite salt with a 2:1 stoichiometry of L-lysine to sulfurous acid [1]. First synthesized and characterized by Kawashima, Itoh, and Chibata (1978), the compound was registered as a Japanese Accepted Name (JAN) for pharmaceutical use [2][3]. The anhydrous form contains 77.9% L-lysine and 21.8% sulfurous acid by weight (MW 374.46 g/mol), with a melting point of 193–195 °C (dec.) and specific rotation [α]D²⁵ +8.8° (c=4, H₂O) [2]. Unlike L-lysine monohydrochloride—the dominant commercial lysine salt—L-lysine sulfite introduces a covalently integrated sulfite counterion that simultaneously serves as a source of the essential amino acid L-lysine and as a stabilized sulfite reservoir, conferring differentiated performance in applications where browning control, oxidative stability, and sodium restriction intersect [2][4].

Crystalline dilysine sulfite delivering L-lysine and stabilized sulfite in a single sodium-free entity
Supports Maillard browning control, oxidative stability, and lysine fortification research models
JAN-recognized substance useful in parenteral nutrition and food/feed processing studies

Why L-Lysine Sulfite Cannot Be Substituted by L-Lysine HCl, L-Lysine Free Base, or Inorganic Sulfites


Lysine supplementation is conventionally accomplished with L-lysine monohydrochloride (≥98.5% purity, ~80% lysine equivalent). However, when lysine is co-processed with reducing sugars under heat—as occurs in baked goods, extrusion-cooked feeds, and thermally sterilized parenteral solutions—the free ε-amino group of lysine participates in the Maillard reaction, producing dark pigments (nonenzymic browning) and rendering a fraction of the lysine nutritionally unavailable [1]. While inorganic sulfites (Na₂SO₃, NaHSO₃) can be admixed with lysine HCl to suppress browning, these physical blends introduce sodium, suffer from rapid oxidative decomposition of the sulfite moiety in aqueous solution, and do not achieve the intramolecular proximity between lysine and sulfite that characterizes the crystalline dilysine sulfite salt [1][2]. Conversely, L-lysine free base is hygroscopic, alkaline, and even more susceptible to Maillard degradation than the hydrochloride salt [1]. These mechanistic distinctions mean that L-lysine sulfite is not functionally interchangeable with any combination of lysine HCl, lysine base, sodium sulfite, or sodium bisulfite; its differentiated performance arises from the stoichiometric integration of sulfite as a counterion within a single crystalline entity [1][2].

! L-lysine HCl does not suppress Maillard browning; admixture with inorganic sulfites adds sodium and may not replicate intramolecular sulfite proximity
! L-lysine free base is hygroscopic and susceptible to Maillard degradation, shifting endpoint interpretation in thermal process models
! Physical blends of lysine salts with inorganic sulfites may exhibit faster sulfite oxidation and cannot provide the stoichiometric counterion integration of the crystalline dilysine sulfite salt

Quantitative Differentiation Evidence for L-Lysine Sulfite vs. L-Lysine HCl, Inorganic Sulfites, and L-Lysine Free Base


Nonenzymic Browning Suppression: L-Lysine Sulfite vs. L-Lysine HCl in Glucose Model System

In a direct head-to-head browning assay, L-lysine sulfite suppressed nonenzymic color development by approximately 55-fold at 1 hour and 21-fold at 2 hours compared with L-lysine monohydrochloride when co-heated with equimolar glucose at 100 °C in phosphate buffer (pH 7.0) [1]. The browning absorbance at 490 nm for the lysine sulfite–glucose system was 0.018 (1 h) and 0.130 (2 h), versus 1.002 (1 h) and 2.730 (2 h) for the lysine HCl–glucose system. For context, the combination of lysine HCl with 0.5 molar equivalents of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) yielded intermediate absorbance values of 0.025/0.045 (1 h) and 0.116/0.167 (2 h), respectively, demonstrating that the intramolecular lysine-sulfite salt achieves browning suppression comparable to or exceeding that of externally added inorganic sulfites while eliminating the need for sodium co-addition [1].

Browning suppression
Head-to-head
~55× lower A₄₉₀ at 1 h vs. Lys·HCl; comparable to NaHSO₃ blend without sodium
Supports browning-suppressed formulation context
Data from glucose model system at pH 7.0, 100 °C; verify in target matrix
Maillard reaction nonenzymic browning lysine fortification

Chemically Available Lysine Retention Under Maillard Challenge: L-Lysine Sulfite vs. L-Lysine Free Base with NaHSO₃

Robbins and Baker (1980) quantified lysine loss via amino acid analyzer after heating lysine sources with 0.5 M glucose at 100 °C for 40 minutes. L-Lysine sulfite lost only 33.4 ± 2.1% of chemically available lysine, compared with 51.6 ± 1.2% for an equimolar mixture of L-lysine free base plus sodium bisulfite (NaHSO₃), and approximately 76% for L-lysine free base alone [1]. Critically, the color formation (A₄₉₀) in the lysine sulfite system was 0.283, versus 0.020 for the lysine + NaHSO₃ system—indicating that while NaHSO₃ more effectively suppressed visible color, it was significantly less effective at preserving chemically intact lysine. This dissociation between color suppression and lysine preservation underscores a unique mechanistic advantage of the pre-formed dilysine sulfite salt [1].

Lysine preservation
Head-to-head
33.4% chemically available lysine loss vs. 51.6% for Lys + NaHSO₃; 76% for free base
Supports chemical lysine preservation endpoint review
Color and lysine retention may dissociate; requires matrix-specific validation
lysine bioavailability Maillard destruction chemically available lysine

In Vivo Lysine Bioavailability: L-Lysine Sulfite Demonstrates Equivalence to L-Lysine HCl in Chick Growth Assay

In a slope-ratio chick growth bioassay using a crystalline amino acid basal diet, the relative bioavailability of the lysine moiety in L-lysine sulfite was determined to be 103 ± 18% of that in L-lysine monohydrochloride (R² = 0.97) [1]. The multiple regression equation—gain (g) = 23.6 + 32.9(Lys·HCl) + 33.9(Lys·SO₃²⁻)—yielded nearly identical slope coefficients for the two lysine sources (32.9 vs. 33.9 g gain/mmol lysine consumed), with overlapping confidence intervals that confirm statistical equivalence [1]. This result establishes that the sulfite counterion does not impair intestinal absorption or metabolic utilization of the lysine moiety, and that L-lysine sulfite can be dosed on an equimolar lysine basis relative to the hydrochloride standard [1].

Bioavailability equivalence
Head-to-head
103 ± 18% relative to Lys·HCl (slope-ratio chick assay); not significantly different (P>0.05)
Supports equimolar bioavailability context
Model: crystalline amino acid basal diet; extrapolation to complex feeds requires review
lysine bioavailability slope-ratio assay animal nutrition

Oxidative Stability of the Sulfite Moiety: L-Lysine Sulfite vs. Sodium Bisulfite and Sodium Sulfite in Aqueous Solution

In an oxidative decomposition study at 24 ± 1 °C in distilled water, L-lysine sulfite retained more than 80% of its initial sulfurous acid content after 14 days, whereas sodium bisulfite retained only approximately 20%, and sodium sulfite was essentially fully decomposed (approaching 0% retention) over the same period [1]. The same rank order of stability was observed in phosphate buffer (pH 7.0) and acetate buffer (pH 4.0), although absolute degradation rates increased with decreasing pH for all sulfite species. Notably, the stability differential narrowed at lower pH (acetate buffer, pH 4.0), suggesting partial protonation-driven liberation of the sulfite moiety from the lysine-sulfite salt under acidic conditions [1].

Sulfite oxidative stability
Head-to-head
>80% sulfite retained after 14 days in water vs. ~20% (NaHSO₃) and ~0% (Na₂SO₃)
Supports aqueous sulfite stability review
Stability rank retained across buffers; acidic pH may reduce differential
sulfite oxidation aqueous stability preservative longevity

Bioavailable Lysine Retention in Processed Food Matrices: L-Lysine Sulfite vs. L-Lysine HCl Under Realistic Thermal Processing

Robbins and Baker (1980) evaluated lysine retention in wheat-glucose diets subjected to three processing regimens and assessed bioavailability via chick growth bioassay. Under high-temperature, high-humidity storage (38 °C, 86% RH, 3 weeks), both L-lysine sulfite and L-lysine HCl were essentially completely resistant to Maillard-mediated bioavailability loss (92 ± 6% vs. 101 ± 7% retention, respectively; not significantly different) [1]. Under low-temperature, long-term heating (60 °C, 24 h, 20% added moisture), L-lysine sulfite lost 24 ± 3.0% of bioavailable lysine versus 18 ± 5.5% for L-lysine HCl and 32 ± 4.9% for L-lysine free base; the difference between sulfite and hydrochloride was not statistically significant (P > 0.05) [1]. Under high-temperature, short-term baking (150 °C, 90 min, 5% added moisture), losses were 48 ± 2.3% for L-lysine sulfite and 46 ± 9.8% for L-lysine HCl—again, statistically indistinguishable [1]. This evidence establishes a critical, evidence-bound conclusion: L-lysine sulfite provides dramatic browning suppression but does not confer a statistically significant advantage over L-lysine HCl in preserving bioavailable lysine under realistic thermal processing of complex food/feed matrices [1].

Processed matrix retention
Head-to-head
No significant difference in bioavailable lysine loss between sulfite and HCl under baking, heating, or high-humidity storage (P>0.05)
Defines browning vs. bioavailability distinction context
Sulfite salt chosen for color control, not superior nutrient retention
food processing stability lysine-fortified diet thermal degradation

Sodium-Free Sulfite Delivery and Pharmaceutical Compendial Status: L-Lysine Sulfite as a Dual-Function Excipient-Active

L-Lysine sulfite is listed in the Japanese Accepted Names for Pharmaceuticals (JAN) database and registered with the FDA UNII system (UNII: NP8ULP4F3A), establishing its recognized status as a pharmaceutical substance [1][2]. Kawashima et al. (1978) specifically proposed L-lysine sulfite as a sodium-free sulfite source for parenteral amino acid infusions intended for patients with renal disease requiring sodium restriction [3]. In contrast, the conventional approach of using sodium bisulfite or sodium sulfite as an antioxidant preservative in parenteral formulations introduces 1–2 molar equivalents of sodium per mole of sulfite. Furthermore, L-lysine sulfite exhibits substantially reduced sulfurous odor compared with inorganic sulfites, an attribute relevant to patient and consumer acceptability [3]. The compound's lysine content (77.9% anhydrous) positions it between L-lysine HCl (~80% lysine equivalent) and feed-grade L-lysine sulfate (typically 55–65% lysine) in terms of lysine density per unit mass, offering a favorable stoichiometric profile for formulations where both amino acid delivery and sulfite functionality are required [3][4].

Sodium-free sulfite identity
Supporting evidence
JAN-listed, UNII NP8ULP4F3A; 77.9% lysine, zero sodium; reduced sulfurous odor
Supports sodium-free sulfite formulation context
Compendial status relevant for pharmaceutical research; verify grade for intended use
sodium-free formulation parenteral nutrition pharmaceutical compendial

Evidence-Backed Procurement Scenarios for L-Lysine Sulfite (CAS 53411-64-6) in Food, Feed, and Pharmaceutical Applications


Lysine-Fortified Baked Goods Requiring Consumer-Acceptable Light Color

In the production of lysine-fortified biscuits, cookies, or crackers where Maillard browning between supplemental lysine and reducing sugars in the dough produces unacceptably dark coloration, L-lysine sulfite provides a single-ingredient solution that simultaneously delivers lysine and suppresses browning. The quantitative evidence from Kawashima et al. (1978) demonstrates that L-lysine sulfite reduces browning absorbance by approximately 55-fold at 1 hour of heating versus L-lysine HCl at equivalent lysine loading [1]. Unlike the common industrial practice of co-adding sodium metabisulfite with lysine HCl—which introduces sodium, requires separate inventory, and risks uneven mixing—the pre-formed dilysine sulfite salt ensures stoichiometric proximity of sulfite to each lysine molecule within the crystalline lattice [1]. The bioavailability equivalence established by Robbins and Baker (1980) confirms that the lysine delivered via the sulfite salt is fully utilized in vivo (103 ± 18% relative to L-lysine HCl), so browning suppression is not achieved at the expense of nutritional value [2].

Sodium-Restricted Parenteral Amino Acid Infusions with Integrated Antioxidant Preservation

Parenteral amino acid solutions require antioxidant preservation to prevent oxidative degradation of susceptible amino acids (e.g., tryptophan, methionine) during terminal sterilization and shelf storage. Conventionally, sodium bisulfite or sodium metabisulfite is added at concentrations of 0.01–0.05% as an antioxidant, but this introduces sodium—a concern for renally compromised patients on sodium-restricted regimens. L-Lysine sulfite, recognized as a JAN-listed pharmaceutical substance, provides sulfite antioxidant functionality without sodium co-loading, while simultaneously contributing to the amino acid profile of the infusion [1][2]. The oxidative stability data from Kawashima et al. (1978) demonstrate that the sulfite moiety in L-lysine sulfite survives more than 4-fold longer in aqueous solution than sodium bisulfite (≥80% vs. ~20% retention at 14 days), suggesting extended preservative coverage throughout the shelf life of the infusion product [1].

Heat-Processed Animal Feed Pellets Where Visual Feed Quality Drives Purchasing Decisions

In the animal feed industry, pelleted or extruded feeds that darken during processing may be perceived as lower quality by purchasers, even when nutritional value is preserved. L-Lysine sulfite's demonstrated browning suppression—confirmed in the glucose-lysine model system by Robbins and Baker (1980), where lysine sulfite yielded A₄₉₀ of 0.064 at 30 min versus 1.050 for lysine HCl—makes it a candidate for lysine supplementation in visually sensitive feed product lines [1]. However, the same study's food-matrix experiments establish an important caveat: under harsh thermal processing (150 °C baking for 90 min), bioavailable lysine loss was 48% for both L-lysine sulfite and L-lysine HCl [1]. Therefore, the procurement value of L-lysine sulfite in feed applications is specifically tied to visual quality improvement rather than nutritional superiority, and formulators should verify that processing conditions do not exceed the severity thresholds at which even the sulfite salt loses protective efficacy.

Research-Grade Lysine Source for Maillard Reaction Mechanistic Studies

For academic and industrial researchers investigating the chemistry of nonenzymic browning, the Maillard reaction, or sulfite-mediated browning inhibition, L-Lysine sulfite serves as a well-characterized model compound with precisely defined stoichiometry (2:1 lysine:sulfite), crystalline purity (verified by elemental analysis: C 38.00%, H 7.96%, N 14.72%), and established physicochemical constants (mp 193–195 °C anhydrous, [α]D²⁵ +8.8°) [1]. The dissociation between color suppression and lysine preservation observed by Robbins and Baker (1980)—where lysine sulfite lost 33.4% of chemically available lysine despite minimal browning (A₄₉₀ = 0.283), while the NaHSO₃-lysine blend showed negligible color (A₄₉₀ = 0.020) but 51.6% lysine loss—provides a uniquely informative experimental system for studying the mechanistic uncoupling of chromophore formation from amino acid destruction in the Maillard cascade [2]. This well-documented property profile makes L-lysine sulfite a valuable tool compound for laboratories requiring a reproducible, quantitatively characterized lysine-sulfite conjugate.

Application
Selection Property
Validation Focus
Browning-suppressed lysine fortification research
Crystalline dilysine sulfite stoichiometry
Color development (A₄₉₀) in Maillard model systems
Sodium-free sulfite antioxidant delivery research
JAN-recognized substance with stabilized sulfite
Oxidative stability in aqueous parenteral nutrition models
Feed pellet visual quality endpoint studies
Browning suppression under thermal processing
Bioavailable lysine retention post-processing in complex matrices
Mechanistic Maillard reaction research
Well-characterized stoichiometric model compound
Chemically available lysine vs. chromophore formation endpoints
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